6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13721123
InChI: InChI=1S/C10H9N3.2ClH/c1-2-7-4-8-5-11-6-9(8)13-10(7)12-3-1;;/h1-4,11H,5-6H2;2*1H
SMILES: C1C2=C(CN1)N=C3C(=C2)C=CC=N3.Cl.Cl
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride

CAS No.:

Cat. No.: VC13721123

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride -

Specification

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name 7,8-dihydro-6H-pyrrolo[3,4-b][1,8]naphthyridine;dihydrochloride
Standard InChI InChI=1S/C10H9N3.2ClH/c1-2-7-4-8-5-11-6-9(8)13-10(7)12-3-1;;/h1-4,11H,5-6H2;2*1H
Standard InChI Key WPJIJEMNPOODGA-UHFFFAOYSA-N
SMILES C1C2=C(CN1)N=C3C(=C2)C=CC=N3.Cl.Cl
Canonical SMILES C1C2=C(CN1)N=C3C(=C2)C=CC=N3.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 7,8-dihydro-6H-pyrrolo[3,4-b] naphthyridine; dihydrochloride, reflects its bicyclic framework comprising a pyrrolidine ring fused to a 1,8-naphthyridine system. The dihydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications. Key structural features include:

  • Fused Ring System: A pyrrolidine (five-membered, saturated) ring fused to a 1,8-naphthyridine (ten-membered, aromatic) scaffold.

  • Chloride Counterions: Two hydrochloric acid molecules protonate the basic nitrogen atoms, stabilizing the crystalline form.

Synthesis and Derivatives

Classical Synthetic Routes

The synthesis of pyrrolo-naphthyridine derivatives typically employs cyclization strategies. For this compound, the Gould-Jacobs reaction is a plausible route, involving thermal cyclization of enamine intermediates derived from β-keto esters and amines . Alternative methods include:

  • Skraup Reaction: Utilizes sulfuric acid as a condensing agent for quinoline-like structures, adaptable for naphthyridines.

  • Friedländer Synthesis: Condensation of 2-aminopyridines with ketones under acidic conditions .

A representative synthetic pathway might proceed as follows:

  • Enamine Formation: Reacting 3-aminopyridine with a cyclic ketone (e.g., cyclopentanone) to generate an enamine intermediate.

  • Cyclization: Heating under acidic conditions to induce ring closure, forming the pyrrolo-naphthyridine core.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Structural Analogues and SAR Insights

Modifications to the parent scaffold significantly influence bioactivity. For instance:

  • Substituent Effects: Electron-withdrawing groups (EWGs) like -Cl or -CF₃ on aromatic rings enhance anticancer potency by modulating electron density and binding affinity .

  • Ring Saturation: Saturated pyrrolidine rings improve metabolic stability compared to fully aromatic systems .

Biological Activities and Mechanisms

Table 2: Biological Activities of Selected Naphthyridine Derivatives

CompoundTargetIC₅₀/EC₅₀Mechanism
Compound 51 c-Met Kinase0.44 μMATP-competitive inhibition
Derivative X EGFR1.2 μMTyrosine kinase blockade
Derivative Y α(v)β(3) Integrin85 nMAnti-osteoporotic activity

Antimicrobial and Antiviral Properties

1,8-Naphthyridines exhibit broad-spectrum antimicrobial activity. For example:

  • Antibacterial Action: Disruption of DNA gyrase in Staphylococcus aureus (MIC = 4 μg/mL) .

  • Antiviral Efficacy: Inhibition of HIV-1 reverse transcriptase via non-nucleoside binding .

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Oncology: Preclinical data support further development as c-Met inhibitors for lung and breast cancers .

  • Neurological Disorders: Modulation of adenosine receptors suggests potential in Alzheimer’s disease .

Pharmacokinetic Considerations

  • Solubility: The dihydrochloride form improves aqueous solubility, facilitating intravenous administration.

  • Metabolic Stability: Pyrrolidine saturation reduces CYP450-mediated oxidation, prolonging half-life .

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